molecular formula C15H11F2N5O2 B5384987 2,4-DIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE

2,4-DIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE

Cat. No.: B5384987
M. Wt: 331.28 g/mol
InChI Key: RHRANZPWUNGPOW-UHFFFAOYSA-N
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Description

2,4-DIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound characterized by the presence of difluoro, methoxy, and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate aromatic amine with sodium azide and a suitable oxidizing agent under controlled conditions.

    Introduction of the Difluoro Group: This step involves the fluorination of an aromatic ring, which can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amide Bond Formation: The final step involves coupling the difluoro and methoxy-substituted aromatic ring with the tetrazole-containing aromatic amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups yields amines.

Scientific Research Applications

2,4-DIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the tetrazole ring can enhance binding affinity and specificity due to its ability to form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-(3-methoxyphenyl)benzamide
  • 2,4-Difluoro-N-(3-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl)benzamide
  • 2,4-Difluoro-N-(3-methoxy-5-(1H-1,2,3-triazol-1-yl)phenyl)benzamide

Uniqueness

2,4-DIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoro and tetrazole groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-difluoro-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O2/c1-24-12-6-10(5-11(7-12)22-8-18-20-21-22)19-15(23)13-3-2-9(16)4-14(13)17/h2-8H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRANZPWUNGPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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